(S)-3-Amino-3,4-dimethylpentanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3,4-dimethylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which include an amino group and a hydrochloride salt. This compound is of significant interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3,4-dimethylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Chiral Resolution: The chiral center is introduced through chiral resolution techniques, often using chiral catalysts or chiral auxiliaries.
Amino Group Introduction: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
(S)-3-Amino-3,4-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes and physiological responses.
Comparison with Similar Compounds
- (S)-3-Amino-3-methylpentanoic acid hydrochloride
- (S)-3-Amino-4-methylpentanoic acid hydrochloride
- (S)-3-Amino-3,4-dimethylbutanoic acid hydrochloride
Comparison: (S)-3-Amino-3,4-dimethylpentanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3S)-3-amino-3,4-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)7(3,8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1 |
InChI Key |
XACPFHWVBOMUPG-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)[C@](C)(CC(=O)O)N.Cl |
Canonical SMILES |
CC(C)C(C)(CC(=O)O)N.Cl |
Origin of Product |
United States |
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